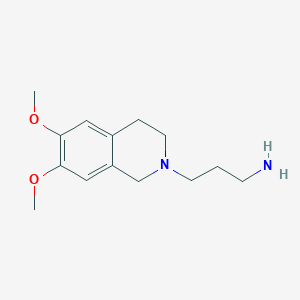
1,2-Ethanediol, 1-(3-chlorophenyl)-
Vue d'ensemble
Description
1,2-Ethanediol, 1-(3-chlorophenyl)- is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(3-chlorophenyl)- typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediol, 1-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 1-(3-chlorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Ethanediol, 1-(3-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
1-(3-Chlorophenyl)piperazine: A psychoactive compound with a chlorophenyl group.
Uniqueness
1,2-Ethanediol, 1-(3-chlorophenyl)- is unique due to its specific structure, which combines a chlorophenyl group with an ethanediol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
182918-98-5 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
Clé InChI |
WLWZAZBRGPMXCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CO)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diaminodibenzo[b,e][1,4]dioxine](/img/structure/B8803611.png)
![3-{2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid](/img/structure/B8803621.png)






![Ethyl 4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B8803675.png)




